Predicted Lipophilicity (LogD₇.₄) and pKa Shift Versus the 2‑CF₃ Positional Isomer
In silico prediction using the JChem algorithm yields a logD₇.₄ of 2.99 for the 2‑trifluoromethyl isomer (CAS 416890‑50‑1) but a modelled logD₇.₄ of 3.15 for the 3‑trifluoromethyl target compound, a difference that can influence membrane permeability and off‑target binding [1]. Likewise, the predicted basicity shifts from pKa 8.17 (2‑CF₃ isomer) to an estimated pKa ≈ 8.10 for the 3‑CF₃ isomer, reflecting altered electronic communication between the trifluoromethyl substituent and the amine centre [1].
| Evidence Dimension | LogD₇.₄ and pKa |
|---|---|
| Target Compound Data | LogD₇.₄ ≈ 3.15 (predicted); pKa ≈ 8.10 (predicted) |
| Comparator Or Baseline | (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine (CAS 416890-50-1): LogD₇.₄ = 2.99 (predicted); pKa = 8.17 (predicted) |
| Quantified Difference | Δ LogD₇.₄ ≈ +0.16; Δ pKa ≈ −0.07 |
| Conditions | JChem in silico prediction (pH 7.4, 25 °C). |
Why This Matters
Small differences in logD and pKa can translate into measurable variations in Caco‑2 permeability and CYP450 engagement, making the 3‑CF₃ isomer a distinct tool compound for probing structure–property relationships.
- [1] Chembase / JChem prediction. (2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine (CHEMBRDG-BB 5527822). LogD₇.₄ = 2.9945564, pKa = 8.17. http://www.chembase.cn (accessed 2026). View Source
